molecular formula C10H12ClN3O2 B1607726 5-Chloro-6-piperazin-1-yl-nicotinic acid CAS No. 889953-74-6

5-Chloro-6-piperazin-1-yl-nicotinic acid

Cat. No.: B1607726
CAS No.: 889953-74-6
M. Wt: 241.67 g/mol
InChI Key: YWIMUHQNVJTAKH-UHFFFAOYSA-N
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Description

5-Chloro-6-piperazin-1-yl-nicotinic acid is a chemical compound with the molecular formula C10H12ClN3O2. It is a derivative of nicotinic acid, featuring a piperazine ring substituted at the 6-position and a chlorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-piperazin-1-yl-nicotinic acid typically involves the reaction of 5-chloronicotinic acid with piperazine. One common method includes the following steps:

    Starting Material: 5-Chloronicotinic acid.

    Reagent: Piperazine.

    Solvent: Often, a polar aprotic solvent like dimethylformamide (DMF) is used.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-piperazin-1-yl-nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

5-Chloro-6-piperazin-1-yl-nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-piperazin-1-yl-nicotinic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The chlorine atom and nicotinic acid moiety may also contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-piperazin-1-yl-nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and a chlorine atom on the nicotinic acid backbone makes it a versatile compound for various applications .

Properties

IUPAC Name

5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIMUHQNVJTAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378091
Record name 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889953-74-6
Record name 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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